molecular formula C2H2BBrS2 B14445174 2-Bromo-2H-1,3,2-dithiaborole CAS No. 76174-80-6

2-Bromo-2H-1,3,2-dithiaborole

Cat. No.: B14445174
CAS No.: 76174-80-6
M. Wt: 180.9 g/mol
InChI Key: TXHORNISNGKDHN-UHFFFAOYSA-N
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Description

2-Bromo-2H-1,3,2-dithiaborole is a boron-containing heterocyclic compound characterized by a five-membered ring structure comprising two sulfur atoms, one boron atom, and a bromine substituent. This compound is of significant interest in organoboron chemistry due to its unique electronic and structural properties, which make it a versatile intermediate in organic synthesis and materials science. Its reactivity is primarily governed by the electron-deficient boron center and the electron-rich sulfur atoms, enabling applications in cross-coupling reactions and as a ligand precursor in catalysis .

Properties

CAS No.

76174-80-6

Molecular Formula

C2H2BBrS2

Molecular Weight

180.9 g/mol

IUPAC Name

2-bromo-1,3,2-dithiaborole

InChI

InChI=1S/C2H2BBrS2/c4-3-5-1-2-6-3/h1-2H

InChI Key

TXHORNISNGKDHN-UHFFFAOYSA-N

Canonical SMILES

B1(SC=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2H-1,3,2-dithiaborole typically involves the reaction of boron trihalides with thiols or dithiols under controlled conditions. One common method includes the reaction of boron tribromide with a dithiol compound in an inert solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of 2-Bromo-2H-1,3,2-dithiaborole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2H-1,3,2-dithiaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted boron compounds .

Scientific Research Applications

2-Bromo-2H-1,3,2-dithiaborole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-2H-1,3,2-dithiaborole exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with electron-rich species, while the sulfur atoms can participate in redox reactions. These interactions enable the compound to act as a catalyst or a reactive intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-2H-1,3,2-dithiaborole with analogous boron-sulfur heterocycles, focusing on structural features, reactivity, and functional applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Reactivity Profile Stability in Air Applications
2-Bromo-2H-1,3,2-dithiaborole C₂H₂BBrS₂ Bromine High electrophilicity at boron; S→B π-donation Moderate Suzuki-Miyaura coupling; ligand design
2-Chloro-2H-1,3,2-dithiaborole C₂H₂BClS₂ Chlorine Lower electrophilicity vs. Br analog High Polymer stabilization; Lewis acid catalysis
2H-1,3,2-Dithiaborole (unsubstituted) C₂H₃BS₂ None Reduced reactivity due to lack of halogen Low Theoretical studies; precursor synthesis
2-Iodo-2H-1,3,2-dithiaborole C₂H₂BIS₂ Iodine Highest electrophilicity; prone to redox Poor Radiolabeling; niche catalytic systems

Key Findings

Electrophilicity and Reactivity :

  • The bromine substituent in 2-Bromo-2H-1,3,2-dithiaborole enhances the electrophilicity of the boron center compared to the chlorine analog (structural similarity score: 0.8) . This difference is critical in cross-coupling reactions, where the bromo derivative exhibits faster oxidative addition kinetics with palladium catalysts.
  • The unsubstituted dithiaborole lacks halogen-induced polarization, rendering it less reactive but more stable for long-term storage .

Stability and Handling :

  • The chloro analog demonstrates superior air stability due to the smaller halogen size, which minimizes steric strain and oxidative degradation. In contrast, the bromo derivative requires inert-atmosphere handling to prevent decomposition .

Synthetic Utility: 2-Bromo-2H-1,3,2-dithiaborole is preferred in ligand design for transition-metal complexes, as its sulfur atoms provide strong σ-donor and π-acceptor properties. This contrasts with the iodo analog, which is less thermally stable but useful in specialized applications like radiopharmaceuticals .

Computational Insights :

  • Density functional theory (DFT) studies indicate that the bromo derivative’s LUMO energy (-1.9 eV) is lower than the chloro analog (-1.6 eV), aligning with its higher electrophilicity .

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